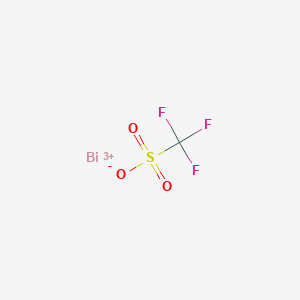
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate is a chiral compound belonging to the oxazolidine family Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in their five-membered ring structure This particular compound has significance due to its stereochemistry, with both the 4R and 5R designations indicating the specific arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Method 1: : One common synthetic route involves the reaction of a phenylglycinol derivative with an aldehyde or ketone to form the oxazolidine ring. The hydroxymethyl group is introduced via a reduction reaction.
Method 2: : Another method includes cyclization of a suitable amino alcohol with a carbonyl compound followed by tert-butylation to yield the final product.
Reaction conditions typically involve:
Solvent: : Aprotic solvents like dichloromethane or tetrahydrofuran.
Catalysts: : Acid catalysts such as p-toluenesulfonic acid.
Temperature: : Reactions are usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial synthesis often employs flow chemistry techniques to scale up the production while maintaining control over reaction parameters. High-throughput reactors facilitate efficient mixing and temperature control, ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate can undergo oxidation to form corresponding oxazolidinones.
Reduction: : Reduction reactions typically target the oxazolidine ring, resulting in the formation of amino alcohols.
Substitution: : The hydroxymethyl and tert-butyl groups can be subjected to various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: : Typical reagents include alkyl halides and nucleophiles like sodium alkoxides.
Major Products
Oxidation: : Formation of oxazolidinones.
Reduction: : Formation of amino alcohols.
Substitution: : Generation of substituted oxazolidines with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate has multiple research applications, including:
Chemistry: : Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in the modulation of enzyme-catalyzed reactions.
Medicine: : Explored for its therapeutic potential, especially in the design of antiviral and antibacterial agents.
Industry: : Utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action of tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate involves:
Chiral Environment Creation: : Its rigid structure provides a chiral environment, which is crucial in asymmetric synthesis.
Enzyme Inhibition: : It binds to active sites of enzymes, altering their conformation and activity, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4R,5R)-4-hydroxymethyl-2,2-dimethyl-3-phenylthiazolidine-3-carboxylate
tert-Butyl (4R,5R)-4-hydroxymethyl-2,2-dimethyl-5-(4-methylphenyl)oxazolidine-3-carboxylate
tert-Butyl (4S,5S)-4-hydroxymethyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
Uniqueness
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate stands out due to its specific stereochemistry and the presence of a phenyl group, which imparts unique chemical properties and reactivity profiles compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFCAQHUDISGT-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H]([C@H](O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B8117054.png)
![N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8117064.png)
![(2E)-2-[(1-Benzyl-1,2-dihydropyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B8117071.png)










![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)
